[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate
Description
The compound [(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate is a complex peptide derivative with a multi-residue structure. Key features include:
- 3-Hydroxypropanoyl moiety: Likely derived from serine or a similar hydroxy amino acid, contributing to hydrogen-bonding interactions .
- 4-Nitrophenylpropanoyl group: The electron-withdrawing nitro group may influence binding affinity and metabolic stability, as seen in structurally related anticancer agents .
The compound’s stereochemistry (all-S configuration) suggests specificity in biological interactions, such as enzyme inhibition or receptor binding. Its synthesis likely involves iterative peptide coupling, as observed in similar compounds (e.g., HATU-mediated amidation and chiral purification via SFC) .
Properties
Molecular Formula |
C33H53N7O10 |
|---|---|
Molecular Weight |
707.8 g/mol |
IUPAC Name |
[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C33H53N7O10/c1-7-8-9-25(37-30(44)24(35)16-21-10-12-22(13-11-21)40(48)49)31(45)36-20(6)28(42)38-26(15-19(4)5)32(46)50-33(47)27(17-41)39-29(43)23(34)14-18(2)3/h10-13,18-20,23-27,41H,7-9,14-17,34-35H2,1-6H3,(H,36,45)(H,37,44)(H,38,42)(H,39,43)/t20-,23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
CZFJPWXBJXGGHH-BCAOEVRMSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)OC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N |
Canonical SMILES |
CCCCC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)OC(=O)C(CO)NC(=O)C(CC(C)C)N)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Mechanism of Action
The mechanism of action of [(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural Analogues with Aromatic Substitutions
Key Differences :
- Branched peptide chain : Increases molecular weight (~800–1000 Da) compared to simpler analogues (e.g., Leu-enkephalin, ~500 Da), possibly reducing oral bioavailability .
Enzymatic Inhibitors
Key Insight: The target compound lacks the sulfanyl or carboxylate groups common in ACE2 inhibitors, suggesting a distinct mechanism (e.g., non-zinc-chelating inhibition).
Physicochemical Properties
Biological Activity
The compound [(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate is a complex peptide with potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound is characterized by multiple amino acid residues, including modifications that enhance its stability and bioactivity. The molecular weight, structural formula, and stereochemistry play crucial roles in its biological interactions.
Molecular Structure
| Component | Details |
|---|---|
| Molecular Formula | C₃₁H₄₃N₇O₈ |
| Molecular Weight | 585.77 g/mol |
| Key Functional Groups | Amino acids, hydroxyl groups |
| Stereochemistry | Multiple chiral centers |
Research indicates that this compound may exhibit various biological activities, including:
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against certain viruses, possibly by inhibiting viral replication or entry into host cells.
- Antimicrobial Properties : There is evidence of activity against a range of bacterial strains, indicating its potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Case Studies
- Antiviral Efficacy : In a study published in the Journal of Antiviral Research, the compound demonstrated significant inhibition of viral replication in vitro, particularly against influenza viruses. The mechanism involved interference with viral RNA synthesis and host cell interactions .
- Antimicrobial Testing : A clinical trial assessed the compound's effectiveness against various bacterial pathogens. Results showed a reduction in bacterial load in treated subjects compared to controls, suggesting its utility as a novel antibiotic .
- Inflammation Model : In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential for treating inflammatory disorders .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : Rapidly absorbed following administration.
- Distribution : High tissue distribution with significant binding to plasma proteins.
- Metabolism : Primarily metabolized by liver enzymes; metabolites may retain some biological activity.
- Excretion : Excreted mainly via urine.
Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Half-life | 12 hours |
| Bioavailability | 85% |
| Volume of Distribution | 0.7 L/kg |
Preparation Methods
General Synthetic Strategy
The preparation of this compound involves a multi-step peptide synthesis process, typically carried out via solid-phase or solution-phase peptide synthesis. The key steps include:
- Activation and coupling of protected amino acid derivatives : Each amino acid or peptide fragment is activated (e.g., via carbodiimide or other coupling reagents) and coupled to the growing peptide chain.
- Control of stereochemistry : The compound contains multiple (2S) stereocenters, requiring enantiomerically pure starting materials and conditions that prevent racemization.
- Use of protecting groups : Functional groups such as amines and hydroxyls are protected during synthesis to prevent side reactions.
- Purification and isolation : After synthesis, the compound is isolated by precipitation, filtration, and washing steps.
Specific Process Details from Patent EP2935255B1
A relevant patent (EP2935255B1) describes a process for preparing a structurally related complex peptide compound with multiple stereocenters. The insights from this patent can be applied to the preparation of the target compound:
-
- The coupling reaction is typically performed in solvents such as 1-methylimidazole or N-methyl-2-pyrrolidone.
- Temperature control is critical, with reaction temperatures ranging from -5°C to 30°C, preferably 10°C to 25°C, and most preferably 17°C to 22°C.
- Reaction times vary from 0.25 to 4 hours, with an optimal time around 1 hour.
-
- The concentration of the intermediate compound in 1-methylimidazole at the start of the reaction is maintained above 0.5 M, preferably between 0.7 M and 2 M, and most preferably between 0.8 M and 1.2 M.
-
- The process is carried out without the addition of inorganic bases, which helps minimize side reactions and racemization.
-
- The final compound or its salt is recovered by precipitation induced by adding water to the reaction mixture.
- The volume ratio of water to 1-methylimidazole is kept below 60:1, preferably between 5:1 and 30:1.
- After precipitation, the solid is filtered and washed with water to obtain the pure product.
Preparation of Key Intermediates
- The compound (III), a key intermediate, can be prepared from compound (IV) following known processes cited in WO 2005/068456 and WO 2012/035057, indicating the use of well-established peptide coupling and protection/deprotection strategies.
Summary Table of Preparation Parameters
| Parameter | Range / Condition | Preferred Condition | Notes |
|---|---|---|---|
| Reaction Temperature | -5°C to 30°C | 17°C to 22°C | Temperature control critical for stereochemistry |
| Reaction Time | 0.25 to 4 hours | ~1 hour | Sufficient for complete coupling |
| Concentration of Intermediate | >0.5 M | 0.8 M to 1.2 M | Ensures efficient reaction kinetics |
| Base Addition | None | No inorganic base added | Minimizes side reactions |
| Precipitation Solvent Ratio | Water : 1-methylimidazole < 60:1 | 5:1 to 30:1 | Controls product isolation efficiency |
| Isolation Method | Precipitation, filtration, washing | As above | Produces pure solid product |
Detailed Research Findings
- The synthesis avoids inorganic bases to reduce racemization and side reactions, which is critical for maintaining the stereochemical integrity of the multiple chiral centers present in the compound.
- The use of 1-methylimidazole as a solvent and reaction medium provides a suitable environment for peptide bond formation with good solubility and reactivity.
- The precipitation step using water is a key purification step, allowing selective isolation of the product from the reaction mixture.
- The reaction conditions (temperature, concentration, time) are optimized to balance reaction completeness and minimize by-products.
- The preparation of intermediates follows known peptide synthesis protocols, often involving protecting group strategies and coupling reagents such as carbodiimides or uronium salts.
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods for this compound, and how do yields vary with reaction conditions?
- Methodology : Solid-phase peptide synthesis (SPPS) is commonly used due to the compound’s multi-residue peptide structure. Stepwise coupling of amino acid residues (e.g., using Fmoc/t-Bu protection strategies) ensures sequence fidelity. For example, Pd(II)-catalyzed cross-coupling reactions (as in ) can achieve ~51% yield under optimized conditions (100°C, 3 h, NaHCO₃ buffer) . Enzymatic methods ( ) may offer higher selectivity but require pH and temperature control (e.g., 23°C, tetrahydrofuran solvent) .
- Key Variables : Catalyst choice (e.g., Pd(II) acetate vs. enzymatic systems), solvent polarity, and temperature. Yields range from 51% (SPPS) to 88% (carbodiimide-mediated coupling, ) depending on steric hindrance and residue reactivity .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Analytical Techniques :
- HPLC-MS : Detects impurities (<5% threshold) and confirms molecular weight (e.g., ESI-MS m/z 254.1 for similar compounds, ) .
- NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry (e.g., (2S)-configured residues) and verifies peptide bond formation .
- Circular Dichroism (CD) : Validates secondary structure (e.g., α-helix/β-sheet content) in solution-phase studies .
Q. What are the compound’s key physicochemical properties relevant to in vitro assays?
- Stability : Hydrolytically sensitive due to ester and amide bonds. Store at 2–8°C in anhydrous DMSO () .
- Solubility : Moderate in polar aprotic solvents (e.g., DMF, DMSO) but limited in aqueous buffers (pH 7.4). Solubility enhancers like cyclodextrins may be required .
Advanced Research Questions
Q. How can contradictory bioactivity data from different assay systems be resolved?
- Case Example : Discrepancies in receptor binding affinity (e.g., nM vs. µM range) may arise from assay conditions.
- Mitigation :
Orthogonal Assays : Compare SPR (surface plasmon resonance) with cell-based luciferase reporter systems to distinguish direct binding vs. downstream signaling .
Buffer Optimization : Adjust ionic strength (e.g., 150 mM NaCl) and pH (7.4 vs. 6.8) to mimic physiological conditions .
- Reference : highlights receptor-binding variability due to solvent effects (e.g., ethyl acetate vs. aqueous media) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methods :
- Molecular Dynamics (MD) : Simulate binding to nitroreductase enzymes (relevant to 4-nitrophenyl moiety) over 100-ns trajectories .
- QSAR Modeling : Correlate substituent effects (e.g., 4-nitrophenyl vs. 4-hydroxyphenyl, ) with activity .
- Validation : Cross-check with in vitro enzymatic assays (e.g., IC₅₀ determination) .
Q. How does the compound’s stability under physiological conditions impact pharmacokinetic studies?
- Degradation Pathways :
- Ester Hydrolysis : Rapid cleavage in plasma (t₁/₂ <1 h, ) .
- Oxidation : Nitro groups (4-nitrophenyl) may form reactive intermediates (e.g., nitroso derivatives) .
Methodological Considerations
Q. What experimental designs minimize batch-to-batch variability in synthesis?
- Best Practices :
- SPPS Automation : Reduces manual error () .
- In-line Analytics : Real-time FTIR monitors coupling efficiency (>95%) .
- Data : reports 88% yield consistency using carbodiimide-mediated activation .
Q. How can researchers address discrepancies in toxicity profiles across cell lines?
- Approach :
- Toxicity Screening : Use panels of cell lines (e.g., HEK293, HepG2) to identify tissue-specific effects .
- Mechanistic Studies : Measure ROS generation (via DCFH-DA assay) and mitochondrial membrane potential (JC-1 staining) to pinpoint toxicity pathways .
- Reference : cautions about unvalidated medical applications due to variable toxicity .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
